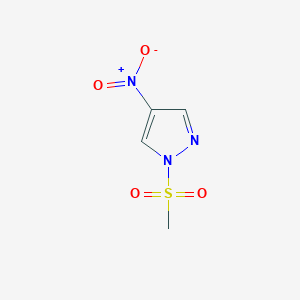
1-(methylsulfonyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfonyl)-4-nitro-1H-pyrazole is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This compound is characterized by the presence of a methylsulfonyl group (-SO2CH3) and a nitro group (-NO2) attached to the pyrazole ring
準備方法
The synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole typically involves the reaction of pyrazole derivatives with methylsulfonyl chloride and a nitrating agent. One common method includes the following steps:
Starting Material: Pyrazole is used as the starting material.
Methylsulfonylation: Pyrazole is reacted with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Nitration: The resulting 1-(methylsulfonyl)pyrazole is then nitrated using a nitrating agent like nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
1-(Methylsulfonyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can replace the methylsulfonyl group with an amino or thiol group, respectively.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions include amino-substituted pyrazoles, thiol-substituted pyrazoles, and sulfone derivatives.
科学的研究の応用
1-(Methylsulfonyl)-4-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs. The presence of both nitro and methylsulfonyl groups can impart unique biological activities, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its electron-withdrawing groups that can modulate the electronic properties of the materials.
Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions, particularly those involving nitro and sulfonyl groups.
作用機序
The mechanism of action of 1-(methylsulfonyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Enzyme Inhibition: The nitro group can participate in redox reactions, potentially inhibiting enzymes that rely on redox-active cofactors.
Protein Binding: The methylsulfonyl group can form covalent or non-covalent interactions with amino acid residues in proteins, affecting their function and activity.
Signal Modulation: The compound can modulate cellular signaling pathways by interacting with molecular targets such as receptors and ion channels.
類似化合物との比較
1-(Methylsulfonyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3-nitro-1H-pyrazole: Similar structure but with the nitro group at the 3-position, which may result in different reactivity and biological activity.
1-(Methylsulfonyl)-4-amino-1H-pyrazole: The amino group replaces the nitro group, potentially altering the compound’s pharmacological properties and reactivity.
1-(Methylsulfonyl)-4-chloro-1H-pyrazole: The chloro group can participate in different substitution reactions compared to the nitro group, offering alternative synthetic routes and applications.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for chemical modifications and a wide range of applications in scientific research.
特性
IUPAC Name |
1-methylsulfonyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S/c1-12(10,11)6-3-4(2-5-6)7(8)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDSRYNOSNWHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2568196.png)
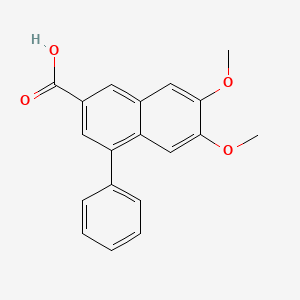
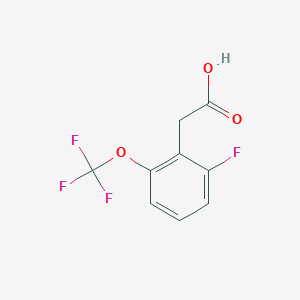
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)
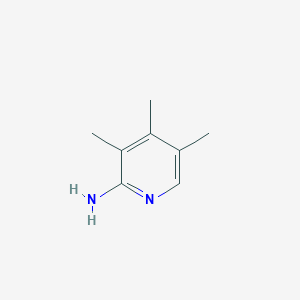
![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
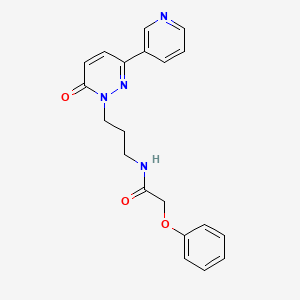
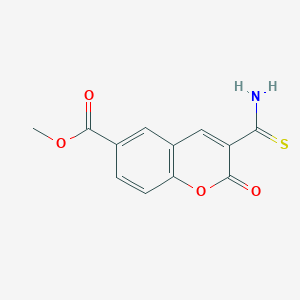
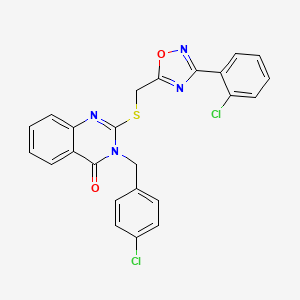
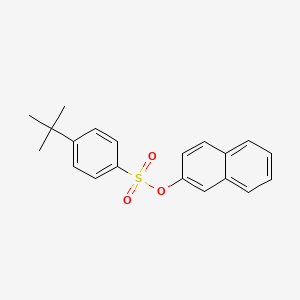
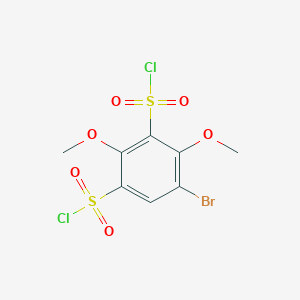
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
![ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)
